Product packaging for Amphetamine-d11(Cat. No.:CAS No. 73758-24-4)

Amphetamine-d11

Cat. No.: B11936390
CAS No.: 73758-24-4
M. Wt: 146.27 g/mol
InChI Key: KWTSXDURSIMDCE-AAFMOIDSSA-N
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Description

Rationale for Stable Isotope Labeling in Pharmaceutical and Forensic Science Research

Stable isotope labeling (SIL) is a powerful technique that leverages the slight mass difference between isotopes of an element. In the case of deuterium (B1214612) (²H or D), it is a stable, non-radioactive isotope of hydrogen with one proton and one neutron, making it approximately twice as heavy as protium (B1232500) (¹H), the most common hydrogen isotope metsol.comsimsonpharma.com. This mass difference allows for the clear differentiation of labeled molecules from their unlabeled counterparts using analytical techniques like mass spectrometry (MS) metsol.comclearsynth.comnih.gov.

In pharmaceutical research, SIL is crucial for:

Tracking Metabolic Pathways: Deuterated compounds can be used to trace the absorption, distribution, metabolism, and excretion (ADME) of drugs within biological systems, providing insights into drug efficacy and safety musechem.com.

Enhancing Analytical Precision: Stable isotopes improve the accuracy of analytical techniques, enabling researchers to elucidate complex molecular structures and reaction mechanisms with greater confidence clearsynth.comadesisinc.com.

Pharmacokinetic Studies: Deuterated drugs help in understanding drug behavior, stability, and half-life, which are critical for drug development simsonpharma.commusechem.com.

In forensic science, SIL is equally important for:

Accurate Quantification: Deuterated compounds serve as ideal internal standards for quantitative analysis, compensating for matrix effects and variations in sample preparation or instrument response clearsynth.comjcami.eu.

Method Validation: They are essential for validating analytical methods used in toxicology and drug testing, ensuring reliability and precision clearsynth.com.

Trace Analysis: The distinct mass of deuterated compounds allows for their precise detection and quantification even at very low concentrations in complex biological matrices nih.gov.

Significance of Amphetamine-d11 as a Research Tool and Analytical Standard

This compound is specifically designed as a stable isotope-labeled analogue of amphetamine. Its chemical structure features eleven deuterium atoms replacing hydrogen atoms at various positions, including the phenyl ring and the ethylamine (B1201723) side chain cerilliant.comcaymanchem.comlgcstandards.com. This comprehensive deuteration ensures a significant mass shift, making it easily distinguishable from endogenous or non-labeled amphetamine in analytical instrumentation.

The primary significance of this compound lies in its role as an internal standard for the quantitative analysis of amphetamine in biological samples such as urine, serum, and plasma cerilliant.comcaymanchem.combertin-bioreagent.comcaymanchem.comlipomed-shop.com. When added to a sample at a known concentration, it co-elutes and is detected alongside the target analyte (amphetamine). By comparing the signal intensity of amphetamine to that of this compound, researchers can accurately determine the concentration of amphetamine in the sample, correcting for variations in sample preparation, extraction efficiency, and instrumental sensitivity clearsynth.comjcami.eu. This is particularly critical in forensic toxicology and clinical diagnostics where precise quantification is paramount cerilliant.comcaymanchem.comrestek.comrestek.comlcms.czrsc.orgwa.govoup.comrestek.comchromatographyonline.comcapes.gov.br.

Beyond its role as an internal standard, this compound is also a valuable research tool for:

Method Development and Validation: It is used to develop and validate analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), for the detection and quantification of amphetamines jcami.eurestek.comrestek.comlcms.czrsc.orgwa.govoup.comnih.gov.

Pharmacokinetic Studies: While not directly used to study the drug's effects, its presence as a standard aids in quantifying amphetamine levels over time in pharmacokinetic investigations jcami.eunih.gov.

Metabolite Identification: It can assist in studies aimed at identifying and quantifying amphetamine metabolites caymanchem.com.

Overview of Research Domains Utilizing this compound

This compound finds extensive application across several critical research domains, underscoring its importance in analytical chemistry and forensic science.

Forensic Toxicology and Criminalistics: This is perhaps the most prominent area of use. This compound is routinely employed in forensic laboratories for the accurate identification and quantification of amphetamine and its analogues in biological samples collected from individuals suspected of drug use or impairment cerilliant.comcaymanchem.combertin-bioreagent.comcaymanchem.comlipomed-shop.com. It is integral to drug testing protocols, including workplace drug screening and post-mortem toxicology cerilliant.comcaymanchem.comrestek.comrestek.comrsc.orgwa.govrestek.comchromatographyonline.com.

Clinical Diagnostics and Therapeutic Drug Monitoring: In clinical settings, this compound aids in monitoring therapeutic levels of amphetamine-based medications used for conditions like ADHD or narcolepsy, although its use is more prevalent in forensic contexts due to the controlled nature of amphetamines cerilliant.comcaymanchem.comoup.comcapes.gov.brnih.gov.

Pharmaceutical Research and Development: While not directly used in drug efficacy studies, this compound is utilized in the validation of analytical methods developed for new drug candidates that may share structural similarities or metabolic pathways with amphetamines musechem.comscielo.org.mx.

Research on Drug Metabolism and Pharmacokinetics: It serves as a critical internal standard in studies investigating how amphetamine is processed by the body, aiding in the precise measurement of drug and metabolite concentrations over time simsonpharma.comjcami.eucapes.gov.brnih.gov.

Analytical Method Development: Researchers developing new or improved analytical techniques for detecting stimulants rely on this compound to ensure the accuracy, precision, and robustness of their methods clearsynth.comjcami.eurestek.comrestek.comlcms.czrsc.orgwa.govoup.comrestek.comchromatographyonline.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N B11936390 Amphetamine-d11 CAS No. 73758-24-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73758-24-4

Molecular Formula

C9H13N

Molecular Weight

146.27 g/mol

IUPAC Name

1,1,1,2,3,3-hexadeuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propan-2-amine

InChI

InChI=1S/C9H13N/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/i1D3,2D,3D,4D,5D,6D,7D2,8D

InChI Key

KWTSXDURSIMDCE-AAFMOIDSSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])N)[2H])[2H]

Canonical SMILES

CC(CC1=CC=CC=C1)N

Origin of Product

United States

Synthesis and Isotopic Characterization of Amphetamine D11

Synthetic Methodologies for Deuterated Amphetamines

The synthesis of deuterated amphetamines, including the fully deuterated Amphetamine-d11, involves specialized chemical strategies designed to incorporate deuterium (B1214612) atoms at specific or all possible positions of the molecule.

Two primary strategies are employed for introducing deuterium into the amphetamine structure: precursor-based synthesis and hydrogen/deuterium exchange reactions. nih.gov

Precursor-Based Synthesis: This "bottom-up" approach involves using deuterated starting materials. For instance, the synthesis of a highly deuterated amphetamine can begin with deuterated phenylacetic acid (phenylacetic-d7 acid). This precursor is then converted into a deuterated ketone (phenyl-2-propanone-d7), which is subsequently transformed into its corresponding oxime. The final step involves the reduction of the deuterated oxime, often using a reducing agent like lithium aluminum hydride, to yield the deuterated amphetamine. This method allows for controlled placement of deuterium atoms based on the initial deuterated precursors.

Hydrogen/Deuterium Exchange Reactions: This strategy involves replacing existing hydrogen atoms on a non-deuterated precursor with deuterium atoms. A common method is to perform an exchange reaction on phenyl-2-propanone oxime. The oxime is refluxed in the presence of deuterium oxide (D₂O), a suitable solvent like dimethylformamide (DMF), and a base such as anhydrous sodium carbonate. These conditions facilitate the exchange of protons for deuterons at specific positions on the molecule. The resulting deuterated oxime is then reduced to produce the final deuterated amphetamine. This technique is particularly effective for achieving complete deuteration of the side chain.

The synthesis of specific stereoisomers of deuterated amphetamine, such as S(+)-Amphetamine-d11, requires an enantioselective approach. Such syntheses often start from a chiral precursor to maintain stereochemical integrity throughout the reaction sequence. D-phenylalanine is a common starting material for synthesizing the dextro-isomer of amphetamine and its deuterated analogs. lookchem.comdesigner-drug.com The synthesis proceeds through several intermediate steps, carefully designed to preserve the absolute configuration of the asymmetric carbon atom. lookchem.com By modifying this established procedure, deuterated analogs can be produced with high enantiomeric purity. designer-drug.com

Assessment of Isotopic Purity and Enrichment

Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms, while isotopic enrichment is the percentage of deuterium at a specific labeled position. For this compound to function effectively as an internal standard, its isotopic purity must be high to avoid interference with the non-deuterated analyte. Research has demonstrated the synthesis of highly enriched deuterated amphetamines with isotopic purities exceeding 98%. The primary techniques for this assessment are mass spectrometry and nuclear magnetic resonance spectroscopy.

Isotopic Purity of Deuterated Amphetamines
Deuterated AnalogReported Isotopic PurityReference
dl-phenyl-2-aminopropane-d798.7%
Highly Enriched Deuterated Amphetamine Salts>98%

Spectroscopic Characterization Techniques for Deuterium Labeling

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²H NMR (deuterium NMR), is a powerful tool for determining the precise location of deuterium atoms. nih.govresearchgate.net This technique provides a position-specific isotopic analysis, creating an "isotopic fingerprint" of the molecule that confirms the distribution of the deuterium labels. researchgate.net For this compound, the formal chemical name α-(methyl-d₃)-benzene-2,3,4,5,6-d₅-ethan-α,β,β-d₃-amine indicates the expected distribution of the eleven deuterium atoms, which can be verified by NMR. caymanchem.com

Expected Deuterium Distribution in this compound
Molecular PositionNumber of Deuterium Atoms
Phenyl Ring5
Methyl Group (-CH₃)3
Ethanamine Side Chain (α and β carbons)3
Total 11

Mass Spectrometry (MS) is the definitive technique for confirming the isotopic purity of this compound. nih.gov It works by measuring the mass-to-charge ratio (m/z) of the parent molecule and its fragments. The molecular weight of this compound is higher than that of its non-deuterated counterpart, which is readily detected by MS. nih.gov

The fragmentation pattern of this compound under MS analysis is distinct from unlabeled amphetamine. Upon ionization, this compound typically forms a protonated molecular ion [M+H]⁺ with an m/z of 147. mdpi.compreprints.org Subsequent fragmentation leads to characteristic daughter ions, such as [M+H-NH₂]⁺ at m/z 130 and another key fragment at m/z 98, resulting from cleavage of the side chain. mdpi.compreprints.org This pattern is significantly different from non-deuterated amphetamine, which shows corresponding peaks at m/z 136, 119, and 91. mdpi.compreprints.org By comparing the relative intensities of these mass peaks, the isotopic enrichment and purity can be accurately calculated. nih.gov

Comparison of Mass Spectrometry Fragmentation Patterns
Ion FragmentAmphetamine (Unlabeled) m/zThis compound m/z
[M+H]⁺ (Protonated Molecule)136147
[M+H-NH₂]⁺119130
Tropylium-type Ion9198

Isotope Effects in Amphetamine D11 Research

Kinetic Isotope Effects (KIE) in Deuterated Amphetamine Metabolism

Kinetic Isotope Effects (KIE) refer to the change in reaction rates when an atom in a reactant is replaced by one of its isotopes. For deuterium (B1214612), this phenomenon is particularly pronounced due to the significant mass difference between hydrogen (¹H) and deuterium (²H).

Theoretical Frameworks and Mechanistic Implications of KIE

The theoretical basis for KIE lies in quantum mechanics, specifically the differences in vibrational frequencies and zero-point energies (ZPE) between bonds involving different isotopes. A carbon-deuterium (C-D) bond has a lower ZPE and a lower vibrational frequency compared to a carbon-hydrogen (C-H) bond. This difference means that more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate when the C-D bond cleavage is the rate-determining step. portico.orgwikipedia.orgwikipedia.orgjuniperpublishers.comlibretexts.org

When the cleavage of a C-D bond is the rate-limiting step in a metabolic transformation, a primary kinetic isotope effect is observed, quantified as the ratio of rate constants for the light and heavy isotopologues (kL/kH). For deuterium, this ratio (kH/kD) is typically greater than 1, indicating a slower reaction rate for the deuterated compound. portico.orgwikipedia.org This effect is particularly relevant in drug metabolism, where enzymes like cytochrome P450 (CYP) often catalyze the oxidation of C-H bonds. Deuteration at these metabolically vulnerable sites can significantly slow down the enzymatic breakdown of the drug, potentially altering its pharmacokinetic profile, such as increasing its half-life and modifying its metabolic pathways (a phenomenon known as "metabolic switching"). portico.orgwikipedia.orgjuniperpublishers.combioscientia.denih.gov

Secondary kinetic isotope effects (SKIEs) can also occur when the isotopically substituted atom is not directly involved in bond breaking or formation but influences the transition state's vibrational modes. While generally smaller than primary KIEs, SKIEs can still provide valuable mechanistic information. wikipedia.orgacs.org

Experimental Determination of KIE in Enzymatic Biotransformations

The experimental determination of KIEs in enzymatic biotransformations involves comparing the reaction rates of the non-deuterated (protium) compound with its deuterated counterpart. This is typically achieved through in vitro studies using isolated enzymes (e.g., liver microsomes, specific CYP isoforms) or in vivo studies in biological systems. portico.orgnih.govmdma.chplos.org

For deuterated amphetamines, studies have measured the ratio of apparent rate constants (kH/kD) to quantify the KIE. For instance, in vitro metabolism studies of deuterio-l-amphetamine indicated a significant deuterium isotope effect operating in its oxidative deamination, with reported ratios of apparent rate constants (kH/kD) of 2.0 ± 0.3 under specific conditions. mdma.ch Research on deuterated amphetamine and its N-alkylated derivatives in humans has demonstrated that the magnitude of the isotope effect is substantial when metabolic processes like deamination and N-dealkylation are the primary routes of elimination, suggesting that the tertiary hydrogen atom in certain amphetamine structures plays a critical role in these enzymatic reactions. ru.nl

Positional Deuteration and its Influence on Reaction Kinetics

The location of deuterium substitution within the amphetamine molecule critically influences the observed kinetic isotope effects. Deuteration at a site directly involved in the enzyme's rate-limiting step will result in a more pronounced KIE. portico.orgplos.orgcolab.ws Metabolic pathways for amphetamines include parahydroxylation, deamination, and N-dealkylation. ru.nl If a specific C-H bond targeted by a metabolic enzyme, such as a CYP, is replaced with a C-D bond, the rate of that particular metabolic step will be reduced. juniperpublishers.combioscientia.denih.gov For example, studies on deuterated antipyrine (B355649) derivatives have shown that strategic deuteration can lead to "metabolic switching," where the preferred metabolic pathway changes due to the altered reaction kinetics at the deuterated site. portico.org The influence of deuterium substitution on the N-methyl group of methamphetamine, for instance, can affect the rate of N-demethylation. plos.org

Chromatographic Isotope Effects with Deuterated Amphetamines

Chromatographic isotope effects (CIEs) manifest as differences in retention times between isotopologues when they are separated using chromatographic techniques. These effects arise from subtle variations in intermolecular interactions caused by isotopic substitution.

Differential Retention and Separation of Deuterated Isotopologues

Hydrogen/deuterium (H/D) isotope effects are frequently observed in various chromatographic modes, including gas chromatography (GC) and high-performance liquid chromatography (HPLC). These effects lead to differential retention times between compounds that differ only in their isotopic composition. colab.wschromatographyonline.comresearchgate.netnih.govresearchgate.netresearchgate.netnih.govnih.govcchmc.orgsci-hub.se The observed effects can be categorized as "normal" isotope effects, where the heavier isotopologue elutes later (retains longer), or "inverse" isotope effects, where the heavier isotopologue elutes earlier. colab.wschromatographyonline.comresearchgate.netresearchgate.netresearchgate.netnih.govcchmc.orgsci-hub.se

Recent research has demonstrated the capability to achieve baseline separation of amphetamine isotopologues, including those with varying degrees of deuteration, using HPLC. colab.wschromatographyonline.comresearchgate.netresearchgate.netresearchgate.netnih.gov The separation efficiency is influenced by several factors, including the type of stationary phase, the composition of the mobile phase, and the specific position and number of deuterium atoms in the amphetamine molecule. colab.wschromatographyonline.comresearchgate.netresearchgate.netresearchgate.netnih.govnih.govcchmc.orgsci-hub.se For instance, mobile phases containing acetonitrile (B52724) have generally shown stronger isotope effects compared to those with methanol (B129727). colab.wschromatographyonline.comnih.gov Furthermore, the mobile phase composition can tune the isotope effect, allowing for a switch between normal and inverse effects. colab.wschromatographyonline.com Normal isotope effects are typically favored in polar organic solvents, while inverse effects are more commonly observed in reversed-phase chromatography with increasing proportions of the aqueous component in the mobile phase. colab.wschromatographyonline.com

Impact of Deuterium Substitution on Interactions with Stationary Phases

The nature of the interaction between deuterated amphetamines and the chromatographic stationary phase is a key determinant of the observed isotope effect. The polarity of the stationary phase plays a significant role: nonpolar stationary phases often exhibit inverse isotope effects, whereas polar stationary phases tend to display normal isotope effects. colab.wsresearchgate.netresearchgate.netnih.govsci-hub.se

Studies suggest that protiated compounds may bind more strongly to nonpolar stationary phases than their deuterated counterparts. This implies that the C-H bonds in the protiated compounds might be more amenable to interaction or have less restricted motion when interacting with the stationary phase compared to the C-D bonds. cchmc.orgresearchgate.net The underlying mechanisms are thought to involve polar, hydrogen-bonding interactions contributing to normal isotope effects, while apolar, hydrophobic interactions are primarily responsible for inverse isotope effects. colab.wschromatographyonline.com Specific stationary phases, such as those based on polysaccharides (e.g., SPB-20) or ionic liquids (e.g., IL111i), have been identified as particularly effective for separating isotopologues due to their unique selectivity. nih.govsci-hub.se The chemical structure of the stationary phase, including the presence of alkyl or aryl groups, also influences these interactions and the resulting isotope effects. researchgate.netcchmc.orgsci-hub.seresearchgate.net Additionally, the potential for electronic interactions, such as those involving fluorine atoms in pentafluorophenyl (PFP) columns, may play a role in modulating chromatographic deuterium effects. acs.org

Analytical Methodologies Utilizing Amphetamine D11 As an Internal Standard

Mass Spectrometry Applications for Amphetamine and Metabolite Quantification

Mass spectrometry (MS) coupled with chromatographic separation is the gold standard for the confirmatory analysis of amphetamines. oup.comnih.gov In these applications, Amphetamine-d11 is an indispensable tool for achieving high accuracy and precision.

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard, such as this compound, to a sample before processing. The principle of IDMS is based on the assumption that the isotopically labeled standard is chemically identical to the analyte and will therefore behave in the same manner during extraction, derivatization, and analysis.

By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, the concentration of the analyte in the original sample can be accurately determined. This method effectively compensates for sample loss during preparation and variations in instrument response. The use of a stable-labeled internal standard like this compound is particularly suitable for quantitative analysis of amphetamine levels in biological fluids such as urine, serum, or plasma by LC/MS or GC/MS for applications in urine drug testing, clinical toxicology, forensic analysis, and sports testing. cerilliant.com

Gas Chromatography-Mass Spectrometry (GC-MS) has traditionally been a widely used technique for the confirmation of amphetamines. oup.com Method development often involves a derivatization step to improve the chromatographic properties and thermal stability of the amphetamine molecule. nih.gov Common derivatizing agents include trifluoroacetic anhydride (B1165640), pentafluoropropionic anhydride, and heptafluorobutyric anhydride. nih.gov

In GC-MS analysis, this compound is added to samples prior to extraction and derivatization. jfda-online.com Its co-elution with the native amphetamine allows for accurate quantification by monitoring specific ion fragments for both the analyte and the internal standard. nih.gov The selection of appropriate deuterated analogs is critical, as some may not provide unique ions for selected ion monitoring (SIM) analysis. nih.gov For instance, a study evaluating various deuterated amphetamine analogs found that some were not viable for monitoring ions typically associated with SIM analysis of amphetamine. nih.gov

A typical GC-MS method for the analysis of amphetamines in hair involves washing the hair sample, followed by digestion in sodium hydroxide (B78521) with deuterated internal standards. jfda-online.com The resulting solution undergoes liquid-liquid extraction and derivatization before GC-MS analysis. jfda-online.com

Table 1: GC-MS Method Parameters for Amphetamine Analysis

ParameterCondition
Column (5%-phenyl)-methylpolysiloxane capillary column google.com
Carrier Gas Helium google.com
Derivatizing Agent Heptafluorobutyric anhydride (HFBA) jfda-online.com
Ionization Mode Electron Ionization (EI)
Detection Mode Selected Ion Monitoring (SIM)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become increasingly popular for the analysis of amphetamines due to its high selectivity, sensitivity, and speed, often eliminating the need for derivatization. sciex.com In LC-MS/MS methods, this compound is used as an internal standard to ensure accurate and reliable quantification. restek.com

Method development involves optimizing the chromatographic separation and the mass spectrometric detection. Reversed-phase chromatography with a C18 column is commonly employed. restek.com The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile). oup.com Detection is usually performed using positive electrospray ionization (ESI) with multiple reaction monitoring (MRM) to enhance selectivity and sensitivity. nih.govnih.gov

For instance, a high-throughput LC-MS/MS assay for the analysis of amphetamines in urine utilizes a simple pre-column derivatization followed by dilution, with this compound as the internal standard. restek.com This method allows for the selective and specific analysis of d- and l-amphetamine enantiomers. restek.com The use of deuterated internal standards for each enantiomer ensures that they experience similar matrix effects, leading to accurate quantitative results. restek.com

Table 2: LC-MS/MS Method Validation Parameters for Amphetamine in Plasma

ParameterResult
Limit of Detection 0.25–1.25 ng/mL oup.com
Limit of Quantification 2.5 ng/mL oup.com
Intra- and Interassay Precision (RSD) < 11% oup.com
Extraction Recovery > 93% oup.com

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-qTOF-MS) offers high resolution and mass accuracy, making it a powerful tool for the analysis of isomeric drugs like amphetamines. mdpi.com In the development of UPLC-qTOF-MS methods, this compound serves as an internal standard for the quantification of amphetamine. preprints.org

These methods typically involve a simple sample preparation, such as liquid-liquid extraction or solid-phase extraction, followed by analysis on a UPLC system coupled to a qTOF mass spectrometer. oup.compreprints.org Data acquisition is often performed in sensitivity mode using positive electrospray ionization. mdpi.com Quantification is achieved by measuring the ratio of the peak areas of the analyte to that of the deuterated internal standard in the extracted ion chromatograms. mdpi.com A validated UPLC-qTOF-MS method for the analysis of amphetamine-related drug isomers in blood requires only 250 μL of the sample to achieve a limit of quantification of 20 ng/mL for all analytes. mdpi.com

Chromatographic Separation Techniques for Amphetamine and Related Compounds

The separation of amphetamine from other related compounds and its isomers is a critical step in its analysis.

Amphetamine exists as two enantiomers, dextrorotary (d) and levorotary (l), which can have different pharmacological activities. sciex.comrestek.com Therefore, chiral separation is often necessary to distinguish between the enantiomers, which can help in determining the source of the amphetamine (e.g., from illicit use or prescription medication). restek.com

While mass spectrometry alone cannot differentiate between enantiomers, coupling it with a chiral separation technique allows for their individual quantification. sciex.com Chiral separation can be achieved using chiral columns in both GC and LC. sciex.comnih.gov For LC-MS/MS, macrocyclic glycopeptide-based chiral columns can be used for the separation of amphetamine and methamphetamine enantiomers. sciex.com

Alternatively, a pre-column derivatization with a chiral reagent can be employed to form diastereomers, which can then be separated on a standard non-chiral column. restek.com For example, derivatization with Marfey's reagent (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) allows for the separation of d- and l-amphetamine on a standard C18 column. restek.com In such methods, deuterated internal standards like d-Amphetamine-d11 and l-Amphetamine-d11 are used to ensure accurate quantification of each enantiomer. restek.com Capillary electrophoresis with mass spectrometry (CESI-MS) has also been utilized for the chiral separation of amphetamine and methamphetamine, employing deuterated internal standards for quantification. sciex.com

Chiral Separation of Amphetamine Enantiomers (d- and l-forms)

Direct Chiral Stationary Phases

Direct enantiomeric separation is achieved by utilizing high-performance liquid chromatography (HPLC) columns that have a chiral selector immobilized on the stationary phase (chiral stationary phases, or CSPs). These phases create a chiral environment where the two enantiomers of amphetamine exhibit different affinities, leading to differential retention times and subsequent separation. This compound, as the internal standard, co-elutes with its corresponding non-deuterated enantiomers, enabling accurate quantification.

Macrocyclic glycopeptide-based CSPs, such as those using vancomycin, are particularly effective for separating amines like amphetamine. sciex.com The separation mechanism on these columns is complex, involving a variety of interactions including ionic, amide, and aromatic interactions between the analytes and the chiral selector. The use of a chiral column allows for the direct analysis of the enantiomers without the need for derivatization, simplifying the analytical workflow. sciex.com Successful separations have been reported using columns like the Astec Chirobiotic V2 and Lux 3 µm AMP, often achieving baseline resolution of the enantiomers. sciex.comscispace.com

Indirect Derivatization Strategies for Diastereomer Formation

An alternative to direct chiral separation is the indirect approach, which involves a pre-column derivatization step. In this strategy, the amphetamine enantiomers in the sample, along with the this compound internal standard, are reacted with a chiral derivatizing agent to form diastereomers. nih.govrestek.com Because diastereomers have different physicochemical properties, they can be separated on a standard, non-chiral (achiral) column, such as a common C18 reversed-phase column. nih.gov This approach can be more cost-effective as it negates the need for specialized and expensive chiral columns. restek.com

A widely used chiral derivatizing agent for this purpose is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, commonly known as Marfey's reagent. nih.govrestek.comnih.govresearchgate.net This reagent reacts with the primary amine group of amphetamine to form diastereomeric derivatives that are readily separable by LC-MS/MS. nih.govrestek.com The derivatization reaction is typically optimized for factors like temperature and incubation time to ensure complete conversion. For instance, a common procedure involves heating the sample with Marfey's reagent at 45°C for one hour. nih.govrestek.com

Optimization of Chromatographic Parameters for Resolution and Sensitivity

Achieving optimal separation (resolution) and detection sensitivity requires careful optimization of chromatographic parameters. For methods employing CSPs, the mobile phase composition is a critical factor. Polar ionic mobile phases, often consisting of a high percentage of an organic modifier like methanol with small amounts of water and ionic additives, are frequently used.

Additives such as acetic acid and ammonium hydroxide or volatile salts like ammonium trifluoroacetate (B77799) can enhance the ionic interactions with the CSP, improving separation and increasing analyte ionization for mass spectrometry detection. One study found that a mobile phase of methanol with 0.1% glacial acetic acid and 0.02% ammonium hydroxide provided excellent resolution and sensitivity for amphetamine enantiomers on a Chirobiotic V2 column. sciex.com Other parameters, including flow rate and column temperature, are also adjusted to achieve narrow chromatographic peaks and shorter retention times. sciex.com For indirect methods on C18 columns, isocratic conditions, such as a simple methanol:water mixture (e.g., 60:40 v/v), have been shown to be effective for separating the derivatized diastereomers. nih.gov

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Strategies for Sample Preparation

Before chromatographic analysis, amphetamine must be isolated from the complex biological matrix (e.g., urine, plasma, hair). nih.govnih.govsciex.com This sample preparation step is crucial for removing interferences and concentrating the analyte. This compound is added to the sample at the beginning of this process to account for any analyte loss during extraction.

Solid-Phase Extraction (SPE) is a common and effective technique. It utilizes a solid sorbent packed into a cartridge to retain the analyte while interferences are washed away. For amphetamines, which are basic compounds, strong cation exchange (SCX) sorbents are frequently employed. sciex.comnih.gov A typical SPE procedure involves loading the sample onto a pre-conditioned cartridge, washing the cartridge to remove matrix components, and finally eluting the analytes with a solvent, often containing ammonium hydroxide to neutralize the charge on the amphetamine molecules. sciex.comnih.gov HybridSPE, which combines protein precipitation and SPE, has also been used effectively for extracting amphetamines from hair samples. nih.gov

Liquid-Liquid Extraction (LLE) is another widely used method that separates compounds based on their relative solubilities in two immiscible liquids. sciex.combenthamopen.com In a typical LLE protocol for amphetamine from urine, the sample is made alkaline with a base like ammonium hydroxide. sciex.com An organic solvent, such as 1-chlorobutane, is then added to extract the amphetamine. sciex.com After mixing and centrifugation to separate the layers, the organic layer containing the analyte is removed, evaporated, and the residue is reconstituted for analysis. sciex.combenthamopen.com LLE is often considered robust and cost-effective. benthamopen.com

Validation of Analytical Methods Employing this compound

To ensure that an analytical method is reliable and fit for its intended purpose, it must undergo a thorough validation process. This involves assessing several key performance characteristics.

Assessment of Selectivity and Specificity in Complex Matrices

Selectivity is the ability of the method to measure the analyte of interest without interference from other components in the sample, such as metabolites, other drugs, or endogenous matrix components. koreascience.kr The use of tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) provides a high degree of selectivity. nih.govsciex.com In MRM, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard (this compound), which significantly reduces the likelihood of interference. nih.govsciex.com Validation studies confirm selectivity by analyzing multiple blank matrix samples from different sources to ensure no interfering peaks are present at the retention times of the analytes. nih.govkoreascience.kr

Evaluation of Linearity, Precision, and Accuracy

Method validation rigorously evaluates the relationship between the measured signal and the known concentration of the analyte over a specific range.

Linearity is assessed by analyzing calibration standards at several concentration levels. The method is considered linear if the coefficient of determination (r²) for the calibration curve is typically ≥0.99. nih.govkoreascience.kr

Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (%CV) and is assessed at different concentration levels (e.g., low, medium, and high quality control samples). nih.govnih.gov Both intra-day (within the same day) and inter-day (over several days) precision are evaluated. nih.govkoreascience.kr

Accuracy refers to the closeness of the mean test result to the true value. It is calculated as the percentage of the nominal or target concentration. nih.govnih.gov Acceptable criteria for both precision and accuracy are often set at ±15% or ±20%, depending on the specific guidelines being followed. nih.govkoreascience.kr

The tables below present a summary of validation data from studies utilizing this compound as an internal standard for the analysis of amphetamine enantiomers in various biological matrices.

Table 1. Linearity and LLOQ Data for Amphetamine Enantiomer Analysis
MatrixAnalyteLinear RangeLLOQReference
Plasma & Oral Fluidd/l-Amphetamine1 - 500 µg/L≥0.991 µg/L nih.gov
Urined/l-Amphetamine0.5 - 1000 ng/mL>0.9950.5 ng/mL sciex.com
Urined/l-Amphetamine50 - 5000 ng/mLN/A50 ng/mL restek.com
Urined/l-Amphetamine25 - 5000 ng/mL≥0.99925 ng/mL koreascience.kr
HairAmphetamine0.05 - 5.0 ng/mg>0.99980.05 ng/mg nih.gov
Table 2. Precision and Accuracy Data for Amphetamine Enantiomer Analysis
MatrixConcentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Target)Reference
Plasma & Oral FluidLow, Medium, High≤11.3%≤11.3%85.3 - 108% nih.gov
UrineLow, Medium, High≤3.6%≤2.2%-5.4% to 11.8% koreascience.kr
HairLow, Medium, High≤8.3%≤6.7%-9.4% to 5.5% nih.gov

Determination of Limits of Detection (LOD) and Quantification (LOQ)

In analytical chemistry, the limit of detection (LOD) and limit of quantification (LOQ) are critical parameters for method validation, establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. When using this compound as an internal standard, the determination of these limits for the target analyte (amphetamine) is a fundamental step to ensure the sensitivity and accuracy of the analytical method.

The LOD is typically defined as the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. The LOQ represents the lowest concentration that can be measured with a defined degree of certainty. These values are often established by analyzing replicate samples of a blank matrix fortified with the analyte at decreasing concentrations. lcms.cz For instance, one approach involves analyzing triplicate determinations at multiple low concentrations in different blank sources. lcms.cz The acceptance criterion for the LOD may be based on the signal-to-noise ratio (commonly 3:1), retention time, and qualifier ion ratios, while the LOQ requires that the method demonstrates acceptable precision and accuracy at that concentration. lcms.czjfda-online.com

Various analytical techniques, particularly those coupling chromatography with mass spectrometry (GC-MS and LC-MS/MS), utilize this compound to achieve low detection and quantification limits in complex biological matrices. The specific LOD and LOQ values are method-dependent and vary based on the matrix (e.g., urine, blood, hair), sample preparation technique, and instrumentation used. For example, a fully automated headspace solid-phase microextraction (HS-SPME) method for hair analysis reported an LOD for amphetamine as low as 0.01 ng/mg. oup.com Another GC-MS method for hair analysis established an LOD of 0.05 ng/mg and an LOQ of 0.1 ng/mg for amphetamine. jfda-online.com In urine analysis using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), LODs have been reported to range from 0.125 to 2.5 ng/mL, with the LOQ set at the lowest calibrator level of 25 ng/mL. nih.gov Similarly, an online solid-phase extraction-liquid chromatography–tandem mass spectrometry method found LODs ranging from 0.05 to 0.5 µg/L in blood. oup.com

The data below summarizes LOD and LOQ values for amphetamine determined in various studies where this compound or other deuterated amphetamine analogues were used as internal standards.

MatrixAnalytical MethodLODLOQSource
HairGC-MS0.05 ng/mg0.1 ng/mg jfda-online.com
HairHS-SPME-GC-MS0.01 ng/mgNot Specified oup.com
UrineUPLC-MS/MS0.125 - 2.5 ng/mL25 ng/mL nih.gov
BloodLC-MS/MS0.01 mg/L0.01 mg/L lcms.cz
BloodOnline SPE-LC-MS/MS0.05 - 0.5 µg/LNot Specified oup.com

Analysis of Matrix Effects and Recovery

The use of a stable isotope-labeled internal standard like this compound is paramount for addressing two common challenges in bioanalytical methods: matrix effects and analyte recovery. kcasbio.com Biological matrices such as blood, urine, and hair are complex mixtures containing numerous endogenous compounds that can interfere with the analysis, leading to inaccurate quantification. kcasbio.comnih.gov

Matrix Effects refer to the alteration of analyte ionization efficiency due to co-eluting substances from the sample matrix. kcasbio.com This can lead to ion suppression or enhancement, causing the measured signal to be lower or higher than the actual concentration would suggest. kcasbio.com Because this compound is chemically identical to amphetamine and differs only in its isotopic composition, it exhibits nearly identical chromatographic behavior and ionization characteristics. clearsynth.com Consequently, any matrix effects that suppress or enhance the signal of the native amphetamine will have a similar impact on this compound. kcasbio.comrestek.com By calculating the ratio of the analyte peak area to the internal standard peak area, these variations can be normalized, thus compensating for the matrix effect and ensuring accurate quantification. kcasbio.comnih.gov Studies have demonstrated that while matrix effects can be evident, their impact on quantification is significantly reduced when using deuterated internal standards. nih.govnih.gov For instance, in one study, the effect on quantification was less than 15% for substances with corresponding deuterated analytes as internal standards. nih.gov

Recovery is a measure of the efficiency of the entire analytical process, particularly the sample extraction and preparation steps. It is calculated by comparing the amount of analyte measured in a pre-spiked sample (where the analyte is added before extraction) to a post-spiked sample (where the analyte is added after extraction). biotage.com Incomplete or variable recovery can be a significant source of error. This compound is added to the sample at the beginning of the workflow, allowing it to track the native analyte through every step of sample preparation. lcms.cz Any loss of the target analyte during extraction, evaporation, or reconstitution will be mirrored by a proportional loss of the internal standard. This co-processing ensures that the analyte-to-internal standard ratio remains constant, correcting for procedural losses and providing a more accurate and precise measurement of the analyte concentration. scispace.com

Various studies have reported high and consistent recovery rates for amphetamine when using a deuterated internal standard. For example, a GC-MS method for amphetamine in hair reported recovery rates between 77.45% and 86.86%. jfda-online.com Another method for urine analysis using UPLC-MS/MS achieved good recoveries of over 70% for all compounds. nih.gov

The table below presents findings on recovery and matrix effects from studies utilizing this compound or similar deuterated standards.

MatrixAnalytical MethodRecovery (%)Matrix Effect FindingsSource
HairGC-MS77.45 - 86.86%Not specified jfda-online.com
UrineUPLC-MS/MS>70%No matrix effects were observed. nih.gov
UrineLC-MS/MSNot specifiedDeuterated standards experienced similar enhancements as analytes, ensuring accuracy. restek.com
Blood, UrineOnline SPE-LC-MS/MSNot specifiedNo disturbing matrix effects were observed. oup.com
UrineLC-MS-MSNot specifiedMatrix effects, while evident, could be controlled by the use of deuterated internal standards. nih.gov

Pharmacokinetic and Metabolic Research Applications of Deuterated Amphetamines

Elucidation of Amphetamine Metabolic Pathways Using Deuterium (B1214612) Labeling

Deuterium labeling is a critical technique for tracing the biotransformation of amphetamine within biological systems. By introducing a distinct mass signature, Amphetamine-d11 and other deuterated analogs enable unambiguous identification and quantification of the parent drug and its metabolites against a complex biological background using mass spectrometry.

In vitro metabolic studies are fundamental to drug development, providing early insights into biotransformation pathways and helping to identify potentially active or toxic metabolites. bioivt.combioivt.com These studies typically utilize systems such as liver microsomes, hepatocytes, or recombinant enzymes to simulate metabolism in a controlled environment. pharmaron.com When this compound is incubated with these systems, the resulting metabolites retain some or all of the deuterium atoms, giving them a unique mass shift compared to the endogenous molecules.

This mass difference is crucial for metabolite profiling. wuxiapptec.com Using high-resolution mass spectrometry (HRMS), researchers can easily distinguish drug-related material from background noise. The pattern of deuterium retention in a given metabolite provides structural information, helping to pinpoint the site of metabolic modification. For example, if a hydroxylation event occurs on the phenyl ring, the resulting hydroxylated metabolite will have a mass corresponding to the addition of an oxygen atom while retaining the deuterium labels on the propyl side chain. This approach facilitates the proposal of biotransformation pathways and the structural elucidation of novel metabolites. bioivt.com

Oxidative deamination is a major metabolic pathway for amphetamine. researchgate.netscilit.com This process, primarily catalyzed by cytochrome P450 (CYP) enzymes, involves the cleavage of the C-H bond at the alpha-carbon (the carbon atom attached to the amino group). nih.govdocumentsdelivered.com Substituting the hydrogen at this position with deuterium can significantly slow down the rate of this reaction, a clear manifestation of the KIE.

Alongside deamination, amphetamine undergoes metabolism via aromatic hydroxylation and, in the case of N-alkylated amphetamines, N-dealkylation. researchgate.netnih.gov Aromatic hydroxylation, predominantly at the para-position of the phenyl ring, is another key pathway catalyzed by CYP2D6. researchgate.netnih.gov N-dealkylation involves the removal of an alkyl group from the nitrogen atom. nih.gov

Deuterium labeling is instrumental in studying these pathways. For instance, in studies of N-alkyl-substituted amphetamines, deuteration of the alkyl group can reveal the KIE for N-dealkylation, indicating that C-H bond cleavage on the alkyl group is involved in the rate-determining step. ru.nl Research using microsomes expressing human CYP2D6 has shown that this enzyme catalyzes the ring hydroxylation of amphetamine and the N-dealkylation of some N,N-dialkylated amphetamines. nih.govnih.gov Using this compound, where the entire molecule is labeled, allows for the simultaneous tracking of all potential metabolic pathways, including hydroxylation, deamination, and their sequential products, providing a comprehensive metabolic map.

Metabolic PathwayKey Enzyme(s)Role of Deuterium LabelingResearch Findings
Deamination Cytochrome P450 (CYP)Investigating the kinetic isotope effect (KIE) to determine rate-limiting steps.Deuterium substitution at the α-carbon slows the reaction, confirming C-H bond cleavage is rate-limiting. documentsdelivered.comru.nl
Hydroxylation CYP2D6Tracing the formation of hydroxylated metabolites via mass spectrometry.The primary product is the 4-hydroxylated compound. nih.gov
N-Dealkylation CYP2D6Quantifying pathway contribution by measuring the KIE on the N-alkyl group.C-H bond cleavage on the alkyl group is often involved in the rate-determining step for N-alkylated amphetamines. ru.nlnih.gov

Stereoselective Metabolic Transformations of Amphetamine Enantiomers

Amphetamine exists as two stereoisomers, or enantiomers: (S)-(+)-amphetamine (dextroamphetamine) and (R)-(-)-amphetamine (levoamphetamine). It is well-established that the metabolism of amphetamine is stereoselective, with the (S)-enantiomer generally being metabolized more rapidly than the (R)-enantiomer. researchgate.netnih.govresearchgate.net This leads to different pharmacokinetic profiles and durations of action for the two isomers.

Deuterated standards like this compound are essential for accurately quantifying individual enantiomers and their metabolites in biological samples. nih.gov In research settings, deuterated versions of each enantiomer can be synthesized and administered, either separately or as a racemic mixture. By using mass spectrometry to track the distinct masses of the deuterated (S)- and (R)-enantiomers, researchers can precisely follow the metabolic fate of each one without interference from the other.

Studies on the closely related methamphetamine have shown significant enantioselectivity in its metabolism to amphetamine, with a much higher percentage of (S)-methamphetamine being converted to (S)-amphetamine compared to the R-to-R conversion. nih.govnih.govresearchgate.net Similar principles apply to amphetamine's subsequent metabolism. The use of deuterated tracers allows for the precise determination of pharmacokinetic parameters for each enantiomer, clarifying the extent to which enzymes like CYP2D6 preferentially metabolize one isomer over the other. researchgate.net

EnantiomerRelative Metabolic RatePrimary Metabolite FormationImplication of Deuterium Labeling
(S)-(+)-Amphetamine FasterPreferentially metabolized. nih.govAllows for precise tracking of the (S)-enantiomer's rapid clearance and metabolite formation.
(R)-(-)-Amphetamine SlowerEliminated more slowly. researchgate.netEnables accurate quantification of the (R)-enantiomer, which has a longer half-life.

Assessment of Deuteration Effects on Drug Disposition and Bioavailability in Preclinical Models

In a preclinical study involving mice, fully deuterated amphetamine (this compound) was synthesized and its effects were compared to the non-deuterated parent drug. nih.gov The study observed a significant reduction in toxicity and a decrease in spontaneous locomotor activity for the deuterated analogue. nih.gov This suggests that the slower metabolism of this compound, due to the KIE, alters its pharmacokinetic and pharmacodynamic profile.

Furthermore, deuteration can subtly influence physicochemical properties like pKa, which may affect the rate of renal excretion. ru.nl Deuterated compounds can be more ionized at physiological pH, leading to less reabsorption in the renal tubules and potentially faster excretion. ru.nl Preclinical pharmacokinetic studies in rodent models are essential for characterizing these effects. nih.govnih.gov By administering this compound to rats or mice and collecting serial blood samples, researchers can determine key pharmacokinetic parameters and compare them to those of standard amphetamine, thereby quantifying the impact of deuteration on the drug's absorption, distribution, metabolism, and excretion.

Pharmacokinetic ParameterEffect of Deuteration (this compound)Underlying MechanismPreclinical Model Finding
Metabolism Decreased rateKinetic Isotope Effect (KIE) on metabolic pathways like deamination.Slower metabolism alters the pharmacodynamic profile. nih.gov
Bioavailability / Exposure Potentially IncreasedReduced first-pass metabolism due to slower enzymatic action.Slower clearance can lead to higher overall drug exposure. nih.gov
Toxicity ReducedAltered pharmacokinetic profile, potentially leading to lower peak concentrations of parent drug or toxic metabolites.This compound showed a significant reduction in toxicity in mice. nih.gov
Renal Excretion Potentially IncreasedSlight changes in pKa may lead to increased ionization and reduced renal reabsorption.Deuterated compounds can be more rapidly excreted than their hydrogen counterparts. ru.nl

Computational and Theoretical Investigations Involving Deuterated Amphetamines

"In Silico" Approaches for Deuterated Drug Research

Predictive Modeling for Enzymatic Reaction Rates and Drug-Protein Interactions

The field of computational chemistry offers powerful tools for predicting and understanding how molecular structure influences biological activity, particularly in the context of drug metabolism and protein interactions. For deuterated compounds like Amphetamine-d11, these computational approaches are instrumental in elucidating how the substitution of hydrogen with deuterium (B1214612) affects enzymatic reaction rates and binding affinities to target proteins. The primary mechanism by which deuterium substitution influences these processes is through the Kinetic Isotope Effect (KIE) .

Understanding the Kinetic Isotope Effect (KIE)

The Kinetic Isotope Effect (KIE) describes the change in the rate of a chemical reaction when an atom in the reactant is replaced by one of its isotopes. This phenomenon arises from differences in vibrational frequencies and zero-point energies between isotopes due to their varying masses. Specifically, the carbon-deuterium (C-D) bond is stronger and has lower vibrational frequencies than the carbon-hydrogen (C-H) bond. This difference means that more energy is required to break a C-D bond compared to a C-H bond, leading to a slower reaction rate when the C-D bond is involved in the rate-limiting step of an enzymatic reaction faccts.dewikipedia.orglibretexts.orgnih.govmdpi.com.

Deuteration can be exploited to enhance metabolic stability by slowing down the enzymatic cleavage of C-H bonds that are susceptible to metabolic oxidation. This can lead to improved pharmacokinetic profiles, such as increased half-life and reduced dosing frequency, for deuterated drugs nih.govresearchgate.netinformaticsjournals.co.in. Computational methods are crucial for predicting the magnitude of these KIEs and understanding their implications for drug metabolism and protein binding.

Predictive Modeling of Enzymatic Reaction Rates

Computational techniques are employed to model and predict how deuterium substitution affects the rates of enzymatic reactions. These methods aim to quantify the KIE by calculating the differences in activation energies or free energy barriers between the hydrogenated and deuterated forms of a drug.

Quantum Mechanical Calculations (QM) and QM/MM: These methods, often implemented using software like ORCA, can simulate transition states and calculate the zero-point energy differences between C-H and C-D bonds. By adjusting atomic masses in the input files to reflect deuterium, researchers can predict the ratio of rate constants (kH/kD) faccts.de. Such calculations are vital for understanding the mechanistic basis of deuteration's impact on enzyme kinetics.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of drug molecules within the enzyme's active site. By simulating the movement of atoms over time, these methods can reveal how deuterium substitution might influence the conformational landscape, substrate orientation, and the transition state geometry, indirectly affecting reaction rates nih.govresearchgate.netplos.org.

Enzyme Kinetics Analysis (EKA) Tools: While EKA tools are primarily for analyzing experimental data, they are often used in conjunction with computational predictions to validate models and refine kinetic parameters. Software like R-based ShinyApps can simulate changes in kinetic parameters based on theoretical inputs, aiding in the predictive modeling process canterbury.ac.nz.

Research into deuterated drugs, in general, highlights the role of computational methods in predicting these effects. For instance, studies aim to elucidate the mechanisms of deuterated medicines using "in silico" techniques alongside experimental data to calculate interactions with proteins and metabolic processes jsps.go.jp.

Predictive Modeling of Drug-Protein Interactions

Computational approaches are also essential for predicting how deuteration might alter a drug's interaction with its protein targets, including metabolic enzymes and therapeutic targets.

Molecular Docking: This technique simulates the binding of a ligand (drug) to a protein by predicting the preferred orientation and binding affinity. By performing docking simulations for both the non-deuterated and deuterated versions of a drug, researchers can assess how deuterium substitution might affect binding energy and interactions with specific amino acid residues in the protein's active site mdpi.comjabonline.in. While direct studies on this compound's protein interactions using docking are not explicitly detailed in the search results, the general principle applies to understanding how deuteration might influence binding to enzymes like Cytochrome P450 (CYP) isoforms, which are critical for amphetamine metabolism researchgate.netnih.govmdpi.com.

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP): These advanced computational methods can provide more accurate estimations of binding free energies, allowing for a quantitative comparison of the binding affinities of deuterated versus non-deuterated compounds to their protein targets researchgate.netplos.orgmdpi.com.

Hydrogen-Deuterium Exchange (HDX) Mass Spectrometry (MS) and Simulations: While HDX-MS is an experimental technique, its interpretation often relies on computational modeling, particularly molecular dynamics simulations. These studies can predict the propensity of amide hydrogens for exchange with deuterium, offering insights into protein dynamics and conformational changes that can influence drug binding nih.govnih.gov.

While specific computational studies focusing exclusively on this compound for predictive modeling of enzymatic reaction rates and drug-protein interactions are not extensively detailed in the provided search snippets, the underlying principles and methodologies are well-established for deuterated compounds. Research on deuterated amphetamines generally, and the broader application of computational techniques in drug discovery, underscore the importance of these predictive models in understanding the impact of deuteration on drug behavior at a molecular level. For example, studies on N-alkyl substituted amphetamines have investigated deuterium isotope effects in their metabolism, suggesting that the position of deuterium substitution can significantly influence the observed effects ru.nlru.nl. Computational analyses are key to dissecting these complex relationships.

Q & A

Q. What is the role of Amphetamine-d11 as a certified reference material (CRM) in analytical chemistry?

this compound is a deuterated internal standard used to enhance precision in quantitative analyses, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its deuterated structure minimizes isotopic interference with non-deuterated analytes, enabling accurate calibration and validation of methods for quantifying amphetamine derivatives in biological matrices . For example, in striatal microdialysis studies, deuterated standards like this compound allow researchers to differentiate endogenous dopamine from exogenous drug metabolites, reducing signal overlap .

Q. How should researchers validate the use of this compound in pharmacokinetic studies?

Validation requires assessing parameters such as linearity, precision, accuracy, and limit of quantification (LOQ). For instance:

  • Linearity : Construct calibration curves using spiked samples (e.g., 0.1–30 µg/sample) to ensure a coefficient of determination (r²) ≥0.99 .
  • Precision : Perform intra- and inter-day replicates (≥6 samples per concentration) to calculate relative standard deviation (RSD <15%) .
  • Accuracy : Compare recovery rates against non-deuterated amphetamine in control matrices (e.g., plasma, brain tissue) .

Advanced Research Questions

Q. How can this compound address discrepancies in behavioral and neurochemical data when studying amphetamine analogs?

Behavioral outcomes (e.g., locomotor activity, stereotypy) may not linearly correlate with striatal dopamine release due to serotonergic interactions. This compound facilitates simultaneous measurement of neurotransmitter dynamics (e.g., dopamine, serotonin) and metabolites (DOPAC, HVA) via microdialysis. For example, Kuczenski & Segal (1989) demonstrated that amphetamine-induced serotonin release (transient) and dopamine release (prolonged) require distinct analytical approaches, with deuterated standards ensuring metabolite quantification accuracy .

Q. What methodological strategies mitigate confounding factors in cross-study comparisons of amphetamine derivatives?

  • Subgroup Analysis : Stratify data by dose (e.g., 0.5–5.0 mg/kg), species (rats vs. humans), and demographic variables (age, sex) to reduce heterogeneity .
  • Adjusted Estimates : Use standardized protocols (e.g., NIOSH Manual of Analytical Methods) to harmonize variables like sample preparation and instrument settings .
  • Meta-Analysis Limitations : Note that small sample sizes or non-English studies may preclude direct comparisons, as highlighted in systematic reviews of amphetamine-type stimulants .

Q. How do regulatory constraints impact the procurement and use of this compound in controlled substance research?

this compound is classified as a Schedule II compound in the U.S., requiring DEA licensing for possession. Researchers must document compliance with the Misuse of Drugs Act (e.g., U.K. 1971) and avoid misconceptions about "research exemptions" for small quantities. Supplier agreements (e.g., Cayman Chemical) mandate forensic or academic use declarations to prevent diversion .

Data Contradiction and Analysis

Q. How should researchers resolve conflicting data on amphetamine’s serotonergic vs. dopaminergic effects?

Contradictions often arise from methodological differences:

  • Temporal Resolution : Serotonin (5-HT) concentrations peak earlier (20–40 min post-dose) than dopamine (DA), necessitating high-frequency sampling in microdialysis .
  • Dose-Dependency : Higher doses (≥2.0 mg/kg) induce significant 5-HT release, whereas lower doses primarily affect DA .
  • Analytical Interference : Use deuterated standards to distinguish parent compounds from metabolites (e.g., theophylline vs. fenethylline in LC-MS) .

Q. What are the pitfalls in interpreting amphetamine prevalence data across epidemiological studies?

Studies may conflate prescription and illicit use due to inconsistent survey phrasing. For example, adjusted vs. unadjusted estimates in the National Institute on Drug Abuse surveys highlight the need for explicit exclusion criteria (e.g., "non-prescription pills") naires .

Methodological Best Practices

Q. What protocols ensure reproducibility in quantifying this compound in clandestine drug lab samples?

  • Wipe Sampling : Use 12-ply cotton gauze pads to collect residues, followed by liquid-liquid extraction and GC-MS analysis with internal standards (e.g., D14-Methamphetamine) .
  • Quality Control : Include blanks and spiked controls to detect environmental contamination .

Q. How should researchers design longitudinal studies to assess amphetamine’s neuroadaptive effects?

  • Baseline Measurements : Monitor neurotransmitter levels (DA, 5-HT) pre-dose to account for individual variability .
  • Behavioral Coding : Use standardized scales (e.g., perseveration scores) to correlate neurochemical changes with motor outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.